molecular formula C26H20B4O8 B13412956 [9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid

[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid

Katalognummer: B13412956
Molekulargewicht: 503.7 g/mol
InChI-Schlüssel: PAEWORXTTLTJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple boronic acid groups, making it highly reactive and versatile in chemical synthesis and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid typically involves multi-step organic reactions. One common method includes the coupling of fluorenylidene derivatives with boronic acid precursors under controlled conditions. The reaction often requires catalysts such as palladium and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles, and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .

Wissenschaftliche Forschungsanwendungen

[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the activation of specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorenylidene derivatives: Compounds with similar fluorenylidene structures but different functional groups.

    Boronic acids: Compounds with boronic acid groups but different core structures.

Uniqueness

What sets [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid apart is its combination of fluorenylidene and multiple boronic acid groups, providing unique reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .

Eigenschaften

Molekularformel

C26H20B4O8

Molekulargewicht

503.7 g/mol

IUPAC-Name

[7-borono-9-(2,7-diboronofluoren-9-ylidene)fluoren-2-yl]boronic acid

InChI

InChI=1S/C26H20B4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12,31-38H

InChI-Schlüssel

PAEWORXTTLTJAI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C3=C(C2=C4C5=C(C=CC(=C5)B(O)O)C6=C4C=C(C=C6)B(O)O)C=C(C=C3)B(O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.